molecular formula C17H10F3NO2 B11090296 2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione

2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione

Cat. No.: B11090296
M. Wt: 317.26 g/mol
InChI Key: DSCHUUYMIDLFGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline group replaces the hydroxyl group on the naphthoquinone ring.

Industrial Production Methods

Industrial production of 2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives with enhanced biological activity.

    Reduction: Hydroquinone derivatives with altered redox properties.

Scientific Research Applications

2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE is unique due to the presence of both the trifluoromethyl group and the naphthoquinone moiety. This combination enhances its chemical stability, redox properties, and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

IUPAC Name

2-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)10-4-3-5-11(8-10)21-14-9-15(22)12-6-1-2-7-13(12)16(14)23/h1-9,21H

InChI Key

DSCHUUYMIDLFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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